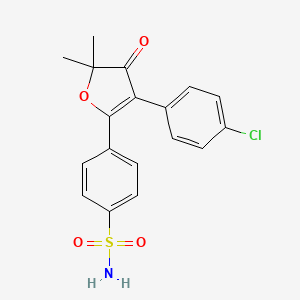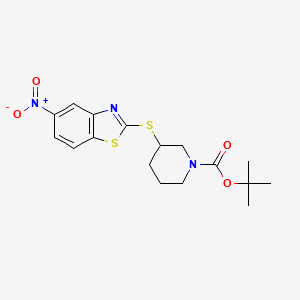
tert-Butyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester is a compound that features a maleimide group, which is known for its reactivity with thiol groups. This compound is often used in bioconjugation and labeling applications due to its ability to form stable covalent bonds with biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester typically involves the reaction of maleic anhydride with an appropriate amine under controlled conditions. For example, the reaction of maleic anhydride with tert-butyl carbamate can yield the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thiols, amines, and other nucleophiles. Typical reaction conditions involve mild temperatures (room temperature to 50°C) and the use of organic solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions with N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester include thioether-linked conjugates and amide-linked conjugates, depending on the nucleophile used .
科学研究应用
N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and coatings.
作用机制
The mechanism of action of N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester involves the formation of covalent bonds with thiol groups on biomolecules. The maleimide group reacts with thiol groups to form stable thioether bonds, which can be used to link biomolecules together or to attach functional groups to proteins and peptides .
相似化合物的比较
Similar Compounds
6-Maleimidohexanoic acid: Similar in structure but with a longer aliphatic chain, used for similar bioconjugation applications.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid: Contains a benzoic acid moiety, used in different types of conjugation reactions.
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate: A heterobifunctional PEG linker used in antibody-drug conjugates.
Uniqueness
N-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)carbamic acid 1,1-dimethylethyl ester is unique due to its specific reactivity with thiol groups and its stability under physiological conditions. This makes it particularly useful for bioconjugation and labeling applications where stable covalent bonds are required .
属性
分子式 |
C9H12N2O4 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC 名称 |
tert-butyl N-(2,5-dioxopyrrol-1-yl)carbamate |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)10-11-6(12)4-5-7(11)13/h4-5H,1-3H3,(H,10,14) |
InChI 键 |
KLIHABLXLANIAY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NN1C(=O)C=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13965278.png)

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B13965293.png)


![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)







